molecular formula C14H10FN5O B12176832 3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12176832
M. Wt: 283.26 g/mol
InChI Key: UXIHFNVMYWOKIS-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and tetrazole ring can participate in nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, leading to its antibacterial effects. The compound’s interaction with other molecular pathways is still under investigation.

Comparison with Similar Compounds

3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other benzanilides and tetrazole-containing compounds. Similar compounds include:

Properties

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

3-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

UXIHFNVMYWOKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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